molecular formula C13H26O4Si B1281393 tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate

Cat. No.: B1281393
M. Wt: 274.43 g/mol
InChI Key: FSZLWTXJJFRRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group and a 2-methyl-1,3-dioxolan-2-yl group attached to a propanoate backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Grignard reagents in ether solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silyl ethers, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is used in various scientific research applications:

Mechanism of Action

The mechanism of action for [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the protection of hydroxyl groups through silylation. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and increasing the stability of the protected molecule . This protection is crucial in multi-step organic syntheses where selective reactions are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its combination of a silyl protecting group and a dioxolane ring, which provides additional stability and reactivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.

Properties

Molecular Formula

C13H26O4Si

Molecular Weight

274.43 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C13H26O4Si/c1-12(2,3)18(5,6)17-11(14)7-8-13(4)15-9-10-16-13/h7-10H2,1-6H3

InChI Key

FSZLWTXJJFRRNL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCC(=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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